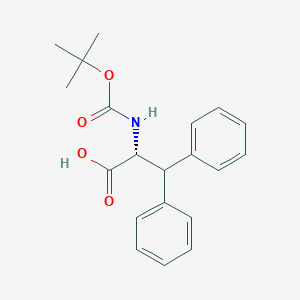

Boc-D-3,3-Diphenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143060-31-5 | |

| Record name | Boc-D-3,3-Diphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Architectural Significance of a Unique Building Block

An In-Depth Technical Guide to Boc-D-3,3-Diphenylalanine: Properties, Applications, and Protocols

In the landscape of peptide chemistry and drug discovery, the rational design of molecular scaffolds is paramount. This compound, a non-proteinogenic amino acid derivative, represents a critical tool for researchers seeking to impart specific, desirable characteristics onto peptide-based molecules. Its structure is distinguished by two key features: the N-terminal tert-butyloxycarbonyl (Boc) protecting group and the geminal diphenyl groups at the β-carbon.

The Boc group is a cornerstone of classic peptide synthesis, offering robust protection of the alpha-amino function that can be removed under specific acidic conditions, allowing for sequential chain elongation.[1][][3] More profoundly, the twin phenyl rings introduce significant steric bulk and hydrophobicity. This unique architecture is not merely an incidental feature; it is a design element used to enforce specific secondary structures, enhance proteolytic stability, and modulate receptor-binding affinity.[4] This guide provides a comprehensive overview of the chemical properties, applications, and handling of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The utility of this compound in a laboratory setting is directly linked to its fundamental chemical and physical characteristics. The Boc protecting group enhances both the stability and solubility of the amino acid, making it highly compatible with standard protocols in organic and biochemical synthesis.[5][6]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 117027-46-0 | [5][7] |

| Molecular Formula | C₂₀H₂₃NO₄ | [5][7] |

| Molecular Weight | 341.4 g/mol | [5][7] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 154-159 °C | [5] |

| Optical Rotation | [α]ᴅ = -35 ± 2º (c=1 in MeOH) | [5] |

| Purity | ≥ 99% (HPLC) | [5] |

| Solubility | Soluble in DMSO and Methanol.[8] The Boc group generally enhances solubility in organic solvents.[5][9][10] | [5][8][9][10] |

| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place.[5][6][7] | [5][6][7] |

Synthesis and Spectroscopic Characterization

The synthesis of Boc-protected amino acids is a well-established procedure in organic chemistry. Typically, it involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, often in a solvent mixture like 1,4-dioxane and water.[11][12] This reaction selectively introduces the Boc group onto the primary amine without affecting the carboxylic acid moiety.[12]

While specific spectral data for this compound is not exhaustively compiled in public databases, its structure allows for predictable characterization by standard analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons from the two phenyl rings, and the α- and β-protons of the amino acid backbone. ¹³C NMR would similarly confirm the presence of the carbonyls (from the Boc group and the carboxylic acid), the quaternary β-carbon, and the distinct carbons of the phenyl and tert-butyl groups.[13]

-

Infrared (IR) Spectroscopy : Key stretches would include those for the N-H bond, the C=O of the urethane (Boc group) and the carboxylic acid, and aromatic C-H and C=C bonds from the phenyl rings.[14][15]

-

Mass Spectrometry (MS) : The molecular ion peak would correspond to the calculated molecular weight (341.40 g/mol ).[8] Fragmentation patterns would likely show the loss of the tert-butyl group or carbon dioxide.[16]

Applications in Scientific Research and Drug Development

The unique structural attributes of this compound make it a valuable component in several advanced research areas.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS).[4][5] The Boc strategy, while older than the more common Fmoc strategy, remains crucial for specific applications, particularly in solution-phase synthesis and for creating peptides with acid-sensitive residues where Fmoc chemistry might be less suitable.[][3]

The incorporation of the 3,3-diphenylalanine residue is a strategic choice to:

-

Induce Conformational Constraints : The steric hindrance from the two phenyl groups restricts the rotational freedom of the peptide backbone, forcing it into specific secondary structures like β-turns or helical motifs.[4]

-

Enhance Stability : The bulky side chain can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.[9][10]

-

Increase Hydrophobicity : The phenyl groups significantly increase the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[4][17]

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Drug Development

This compound is a key intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology where peptide-based drugs are gaining prominence.[5][6] Its ability to stabilize specific conformations is crucial for designing ligands with high affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs) or enzymes. Researchers also use this and similar diphenylalanine derivatives as models to study protein aggregation phenomena, such as that seen in Alzheimer's disease, and to screen for potential inhibitors.[18]

Material Science and Biochemical Research

Beyond therapeutics, this compound is explored in the development of novel biomaterials.[4] The self-assembly properties of diphenylalanine and its derivatives can be harnessed to create nanostructures like hydrogels, nanotubes, and nanowires for applications in tissue engineering and targeted drug delivery.[4][17][19] In biochemical research, peptides incorporating this residue serve as probes to study protein-protein interactions and enzyme mechanisms.[5][10]

Experimental Protocol: Incorporation into a Peptide via Boc-SPPS

This protocol outlines the manual steps for a single coupling cycle using this compound on a peptide-resin. It is a self-validating system where successful completion of each step is confirmed before proceeding.

Prerequisites:

-

Solid support resin with the initial amino acid attached (e.g., PAM resin).

-

All solvents (DCM, DMF) should be peptide synthesis grade.

-

Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).

Workflow:

-

Resin Swelling:

-

Place the peptide-resin in a fritted reaction vessel.

-

Add Dichloromethane (DCM) and gently agitate for 30-60 minutes to swell the resin beads, ensuring accessibility of reactive sites.[20]

-

Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Add a solution of 25-50% TFA in DCM to the resin.[20]

-

Agitate for 2 minutes, then drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for an additional 20-30 minutes.[13][20] This ensures complete removal of the Boc group, which is validated by a positive Kaiser test on a small sample of beads.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5-6 times) to remove all residual acid.[13]

-

-

Neutralization:

-

Amino Acid Coupling:

-

Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Cool the solution to 0°C. Add DCC (3 equivalents) and allow the activation to proceed for 10-15 minutes. A precipitate of dicyclohexylurea (DCU) will form.[20]

-

Coupling: Filter the activation mixture to remove the DCU precipitate and add the solution containing the activated amino acid to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[13]

-

-

Validation and Progression:

-

Monitor the reaction's completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling, as the primary amine is now acylated.[13]

-

If the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection-coupling cycle.

-

Caption: Step-by-step experimental workflow for a single SPPS coupling cycle.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all laboratory chemicals is a primary responsibility. Adherence to established safety protocols is non-negotiable.

-

Handling : Always handle this compound in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[7][21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (tested to EN 374), safety goggles with side-shields, and a lab coat.[21][22]

-

First Aid :

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[21]

-

Skin Contact : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[21]

-

Eye Contact : Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[21]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[21]

-

-

Storage : Store the container tightly closed in a dry, cool (0-8°C), and well-ventilated place.[5][6][21] Keep it away from incompatible materials such as strong oxidizing agents.[7][22]

References

-

The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis of some dipeptides containing L-phenylalanine and evaluation of their biological activity. Scholars Research Library - Der Pharma Chemica. [Link]

-

Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Boc-D-phenylalanine. PubChem - NIH. [Link]

-

BOC-D-alanine. PubChem - NIH. [Link]

-

Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. FLORE - University of Florence. [Link]

-

Safety Data Sheet: Boc-L-Phenylalanine. Carl ROTH. [Link]

-

Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. CNR-IRIS. [Link]

-

Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

-

Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. [Link]

-

Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. RSC Publishing. [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]

-

N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses Procedure. [Link]

-

Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. flore.unifi.it [flore.unifi.it]

- 16. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00510C [pubs.rsc.org]

- 18. Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. carlroth.com [carlroth.com]

A Technical Guide to Boc-D-3,3-Diphenylalanine: Structure, Function, and Application in Advanced Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-D-3,3-Diphenylalanine (Boc-D-Dpa) is a non-canonical, sterically hindered amino acid derivative that has become an indispensable tool in modern peptide chemistry and drug discovery. Its defining structural feature—two phenyl groups attached to the β-carbon—imparts significant conformational constraints on peptide backbones. This guide provides an in-depth analysis of the structure, function, and practical application of Boc-D-Dpa, with a focus on its role in designing peptides with enhanced stability, receptor affinity, and therapeutic potential. We will explore its physicochemical properties, its functional impact on peptide secondary structure, and provide detailed, field-tested protocols for its efficient incorporation into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).

Molecular Profile and Physicochemical Properties

This compound is a derivative of D-alanine where two phenyl groups replace two hydrogen atoms on the β-carbon. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for its use in stepwise peptide synthesis.[1][2]

Structure:

Sources

Boc-D-3,3-Diphenylalanine: A Keystone for Conformational Control in Peptide and Materials Science

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Canonical Twenty

In the landscape of peptide science and drug development, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. Among these, Boc-D-3,3-Diphenylalanine stands out as a powerful tool for imposing conformational rigidity and enhancing molecular stability. This derivative of phenylalanine, featuring two bulky phenyl groups attached to the β-carbon and an N-terminal tert-butyloxycarbonyl (Boc) protecting group, is not merely a building block; it is an architectural element that fundamentally alters the properties of a peptide chain.[1][2]

Its unique D-configuration and gem-diphenyl substitution create significant steric hindrance, which researchers leverage to lock peptide backbones into specific secondary structures, such as β-turns or helical motifs. This conformational constraint is critical for mimicking the bioactive conformations of natural peptides, thereby enhancing receptor binding affinity and biological efficacy.[2] Furthermore, the Boc protecting group is fundamental to its application in standard synthesis protocols, particularly Solid-Phase Peptide Synthesis (SPPS), where it ensures selective, stepwise chain elongation.[3][4][5] This guide provides a technical overview of the primary applications, methodologies, and mechanistic principles underlying the use of this compound in cutting-edge research.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 117027-46-0 | [1][6] |

| Molecular Formula | C₂₀H₂₃NO₄ | [1][6] |

| Molecular Weight | 341.4 g/mol | [1][6] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 154-159 °C | [1] |

| Synonyms | Boc-D-Ala(3,3-diphenyl)-OH, (R)-N-(Boc)-β-phenyl-phenylalanine | [1][6] |

| Storage Conditions | 0-8°C | [1] |

Core Research Applications

Peptide Synthesis and Conformational Constraint

The primary utility of this compound is as a building block in peptide synthesis to create structurally defined peptides and peptidomimetics.[1][2][7]

-

Mechanism of Constraint : The two phenyl groups on the β-carbon severely restrict the rotational freedom around the chi (χ) and psi (ψ) dihedral angles of the amino acid backbone. This steric hindrance forces the peptide chain to adopt a well-defined turn structure in the vicinity of the residue. This is a crucial strategy for stabilizing secondary structures that are often essential for biological activity but are too transient in peptides composed solely of natural amino acids.

-

Peptidomimetic Design : Peptides are often poor drug candidates due to their rapid degradation by proteases. Incorporating unnatural amino acids like D-3,3-diphenylalanine renders the adjacent peptide bonds resistant to enzymatic cleavage, significantly enhancing the peptide's in vivo half-life. The resulting peptidomimetic often retains or even exceeds the biological activity of the parent molecule while possessing superior pharmacological properties.[2]

-

Enhanced Stability and Hydrophobicity : The diphenyl moiety significantly increases the hydrophobicity of the peptide.[2] This can enhance binding affinity through hydrophobic interactions with target receptors and may also improve the peptide's ability to cross cellular membranes.

Caption: Impact of D-3,3-Diphenylalanine on peptide conformation.

Drug Discovery and Development

The unique structural attributes of this compound make it a valuable component in the development of novel therapeutics, particularly in fields like oncology and neurology where peptide-based drugs are gaining prominence.[1][7]

-

Targeted Therapeutics : By creating peptides with precise three-dimensional shapes, researchers can design potent and selective inhibitors of protein-protein interactions or high-affinity ligands for specific cell surface receptors. The improved stability and binding conferred by the diphenylalanine residue are key to achieving therapeutic efficacy.[1][7]

-

Antibacterial Agents : Recent research has explored the use of Boc-protected dipeptides, including those with hydrophobic residues like phenylalanine, as broad-spectrum antibacterial agents. These peptides can self-assemble into nanostructures that disrupt bacterial membranes and biofilms, offering a promising avenue for combating antibiotic resistance.[8]

Materials Science and Self-Assembly

The diphenylalanine (FF) motif is renowned for its remarkable ability to self-assemble into highly ordered nanostructures, including nanotubes, fibrils, and vesicles.[9][10][11] The N-terminal Boc modification on D-3,3-diphenylalanine significantly influences this process.

-

Modulating Assembly : The Boc group alters the hydrogen-bonding network at the N-terminus, which is a critical driver of FF self-assembly.[12] This modification can disrupt typical assembly patterns, leading to different morphologies, such as less rigid or curvier fibers.[12][13] Researchers can tune the self-assembly process by controlling solvent composition (e.g., acetonitrile-water ratios), leading to a variety of morphologies from spheres to plates.[14]

-

Piezoelectric Materials : Aromatic-rich dipeptides based on the β,β-diphenyl-Ala unit have been shown to exhibit metal-like rigidity and exceptionally high piezoelectricity.[9] A dipeptide of Boc-diphenylalanine (Boc-Dip-Dip) was found to have a piezoelectric coefficient (d₃₃) of approximately 73 pC/N, a value that rivals some inorganic materials and suggests potential applications in mechanical energy harvesting and high-performance bio-compatible devices.[9]

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational method in SPPS. The following is a generalized workflow for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield resin).

Step 1: Resin Preparation & First Amino Acid Attachment

-

The process begins with a solid support resin, typically polystyrene beads functionalized with a linker. The C-terminal amino acid of the target peptide is first attached to this resin.

Step 2: N-α-Deprotection

-

The Boc protecting group on the resin-bound amino acid is removed.

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM). Typically 25-50% TFA/DCM.

-

Mechanism : The strong acid cleaves the tert-butyl carbamate, releasing the free amine as a trifluoroacetate salt. This is followed by a neutralization step using a base like diisopropylethylamine (DIEA).

Step 3: Coupling of this compound

-

The free amine on the resin is now ready to be coupled with the next amino acid in the sequence, this compound.

-

Activation : The carboxyl group of this compound must be activated to facilitate amide bond formation. This is commonly done using a coupling reagent.

-

Common Reagent : Dicyclohexylcarbodiimide (DCC) or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

-

Reaction : The activated amino acid is added to the resin, and the mixture is agitated until the coupling reaction is complete, forming a new peptide bond.

Step 4: Repetition and Chain Elongation

-

Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

Step 5: Final Cleavage

-

Once the synthesis is complete, the full-length peptide is cleaved from the resin support.

-

Reagent : A very strong acid, typically anhydrous hydrogen fluoride (HF). This step also removes side-chain protecting groups (e.g., Benzyl groups).

-

Caution : HF is extremely hazardous and requires specialized equipment and handling procedures.

Caption: Generalized workflow for Boc-SPPS.

Conclusion

This compound is a highly specialized chemical tool that offers researchers precise control over the structural and functional properties of peptides. Its ability to enforce conformational constraints, enhance stability, and modulate biological interactions has secured its role in the rational design of peptidomimetics, novel therapeutics, and advanced biomaterials.[1][2][9] As research continues to push the boundaries of molecular engineering, the strategic application of such unique building blocks will remain indispensable for innovation in chemistry, biology, and materials science.

References

-

The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. Peptide Synthesis. [Link]

-

Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. PubMed Central. [Link]

-

Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. CNR-IRIS. [Link]

-

Boc-D-phenylalanine. PubChem. [Link]

-

Disruption of diphenylalanine assembly by a Boc-modified variant. PubMed. [Link]

-

Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. [Link]

-

Molecular structures for dipeptides: (a) diphenylalanine, (b) di-D-2-napthylalanine. ResearchGate. [Link]

-

Self-assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. ACS Omega. [Link]

-

Conformation Dependence of Diphenylalanine Self-Assembly Structures and Dynamics: Insights from Hybrid-Resolution Simulations. ACS Publications. [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]

-

Disruption of Diphenylalanine Assembly by a Boc-Modified Variant. ResearchGate. [Link]

-

A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. [Link]

-

Diphenylalanine – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Disruption of diphenylalanine assembly by a Boc-modified variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to Boc-D-3,3-Diphenylalanine (CAS: 143060-31-5) for Advanced Peptide Synthesis and Drug Discovery

This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-D-3,3-diphenylalanine (Boc-D-3,3-Diphenylalanine), a non-natural amino acid of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, characterization, and strategic applications in modern peptide chemistry, offering field-proven insights to enhance research outcomes.

Introduction: The Strategic Advantage of Non-Natural Amino Acids in Peptide Therapeutics

The therapeutic landscape is increasingly embracing peptide-based drugs due to their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome these challenges.[1] UAAs can introduce unique conformational constraints, enhance resistance to enzymatic degradation, and improve receptor binding affinity.[2] this compound, with its bulky diphenylmethyl side chain, is a prime example of a UAA that imparts significant structural and functional advantages to peptide drug candidates.

Physicochemical Properties and Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application.

| Property | Value | Source |

| CAS Number | 143060-31-5 | [3] |

| Molecular Formula | C₂₀H₂₃NO₄ | [3] |

| Molecular Weight | 341.40 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 154-159 °C | [3] |

| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents. | [4] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton (a doublet of doublets), the β-proton (a doublet), and the aromatic protons of the two phenyl rings (multiplets in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α and β carbons of the amino acid backbone, and the carbons of the two phenyl rings.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

-

FTIR: The infrared spectrum will show characteristic absorption bands for the N-H and O-H stretches, the C=O stretches of the carbamate and carboxylic acid, and the aromatic C-H and C=C stretches.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound involves two key stages: the enantioselective synthesis of the D-3,3-diphenylalanine core followed by the protection of the amino group with the tert-butoxycarbonyl (Boc) group.

Stage 1: Enantioselective Synthesis of D-3,3-Diphenylalanine

The asymmetric synthesis of the D-amino acid backbone is the most critical step. While various methods for the synthesis of non-natural amino acids exist, a common approach involves the stereoselective reduction of a corresponding α-keto acid or the asymmetric amination of an α,β-unsaturated precursor. For D-phenylalanine derivatives, enzymatic synthesis using engineered enzymes like D-amino acid dehydrogenases or D-amino acid transaminases offers a highly efficient and environmentally friendly route.

Stage 2: N-Terminal Boc Protection

Once the D-3,3-diphenylalanine is obtained, the amino group is protected with a Boc group to make it suitable for peptide synthesis. This is a standard procedure in peptide chemistry.

Experimental Protocol: Boc Protection of D-3,3-Diphenylalanine

This protocol is adapted from established methods for the Boc protection of amino acids.

Materials:

-

D-3,3-Diphenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1N Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

2N Potassium bisulfate (KHSO₄) solution

Procedure:

-

Dissolve D-3,3-diphenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1N NaOH solution.

-

Cool the solution in an ice bath and stir vigorously.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2N KHSO₄ solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry. The enantiomeric purity can be assessed by chiral HPLC.

Strategic Applications in Peptide Drug Discovery

The incorporation of this compound into peptide sequences offers several strategic advantages for drug development.

Enhancing Metabolic Stability and Pharmacokinetic Profile

A major hurdle in peptide drug development is their rapid degradation by proteases in the body, leading to short half-lives. The bulky diphenylmethyl side chain of 3,3-diphenylalanine provides significant steric hindrance around the adjacent peptide bonds, making them less accessible to proteolytic enzymes. This increased stability can lead to a longer plasma half-life and improved pharmacokinetic properties of the peptide therapeutic.[1] The use of D-amino acids, such as D-3,3-diphenylalanine, further enhances resistance to proteolysis as proteases are typically specific for L-amino acids.

dot

Caption: Steric hindrance from this compound protects peptides from proteolysis.

Inducing Favorable Conformations for Receptor Binding

The rigid and bulky nature of the 3,3-diphenylalanine residue can impose significant conformational constraints on the peptide backbone.[2] This pre-organization of the peptide into a specific bioactive conformation can lead to a higher affinity and selectivity for its biological target, such as a receptor or an enzyme. By locking the peptide into a shape that is optimal for binding, the entropic penalty of binding is reduced, resulting in a more potent therapeutic effect.

dot

Caption: Conformational constraint by D-3,3-diphenylalanine enhances receptor binding affinity.

Case Study: Somatostatin Analogs

While specific examples citing the use of this compound are not abundant in publicly available literature, the principle of using bulky, non-natural amino acids is well-established. For instance, in the development of somatostatin analogs, the incorporation of D-amino acids and other non-natural residues has been crucial for improving stability and receptor selectivity.[5] The introduction of bulky aromatic side chains can modulate the aromatic interactions within the peptide, leading to enhanced binding to specific somatostatin receptor subtypes.[5]

Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

-

Safety: While specific toxicity data is limited, it is prudent to treat this compound as potentially irritating to the eyes, skin, and respiratory system. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its unique structural features provide a powerful tool for medicinal chemists to address the inherent challenges of peptide drug development. By enhancing metabolic stability and inducing favorable bioactive conformations, the incorporation of this non-natural amino acid can lead to the discovery and development of more potent, selective, and durable peptide-based drugs. This guide has provided a comprehensive overview of its properties, synthesis, and strategic applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

-

The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

Boc-D-phenylalanine | C14H19NO4 | CID 637610. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Teixidó, M., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285.

- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. (2024).

- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). International Journal of Molecular Sciences, 24(2), 1604.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). International Journal of Molecular Sciences, 23(19), 11841.

-

Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray. Retrieved January 9, 2026, from [Link]

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon

- Enantiomeric Peptide D3 Designed for Alzheimer's Disease Treatment Dynamically Interacts with Membrane-Bound Amyloid-β Precursors. (2021). Journal of Medicinal Chemistry, 64(22), 16599-16611.

- Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 839-854.

- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2015). Redalyc, 16(2), 123-128.

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

- The dipeptides with interesting biological activities. (2019).

-

BOC-D-alanine | C8H15NO4 | CID 637606. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- (PDF) Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. (2013).

- Diastereoselective synthesis and bioactivity of long-chain anti-2-amino-3-alkanols. (2007). Semantic Scholar.

-

CAS Source Index (CASSI). (n.d.). Retrieved January 9, 2026, from [Link]

- Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase. (1994).

- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (1988). Organic Syntheses, 66, 160.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023).

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2016). Organic & Biomolecular Chemistry, 14(41), 9837-9840.

-

bmse000045 L-Phenylalanine at BMRB. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-N-(Boc)-β-phenyl-phenylalanine synthesis

An In-Depth Technical Guide to the Synthesis of (R)-N-(Boc)-β-phenyl-phenylalanine

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral β-Amino Acids

(R)-N-(Boc)-β-phenyl-phenylalanine is a non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter at the β-position and two phenyl groups, makes it a valuable building block for constructing peptidomimetics, constrained peptides, and pharmacologically active small molecules.[1][2] Unlike their α-amino acid counterparts, β-amino acids can induce unique secondary structures, such as helices and turns, in peptides, often conferring increased stability against enzymatic degradation.[2]

The primary challenge in synthesizing this compound lies in the precise control of stereochemistry at the β-carbon to isolate the desired (R)-enantiomer in high purity. This guide provides an in-depth exploration of robust and scalable synthetic strategies, focusing on the underlying principles of stereocontrol that are critical for researchers in the field. We will delve into metal-catalyzed asymmetric synthesis, classic chiral auxiliary-mediated methods, and modern biocatalytic approaches, offering detailed protocols and field-proven insights for each.

Part 1: Asymmetric Metal-Catalyzed Synthesis

Modern organometallic chemistry offers powerful tools for the enantioselective formation of carbon-carbon bonds. Rhodium-catalyzed asymmetric conjugate addition has emerged as a premier strategy for synthesizing chiral β-aryl amino acids.

Core Principle: Rhodium-Catalyzed 1,4-Conjugate Addition

This method involves the 1,4-addition of an arylboronic acid to an electrophilic β-substituted acrylate derivative. The key to enantioselectivity is the use of a chiral phosphine ligand complexed with a rhodium catalyst. The chiral ligand creates a sterically defined environment around the metal center, forcing the aryl group to add to one face of the double bond preferentially, thereby setting the desired stereocenter.

A notable approach involves the rhodium-catalyzed 1,4-addition of phenylboronic acid to a phthalimidoacrylate substrate.[1] The subsequent deprotection of the phthalimide group yields the free amine, which can then be protected with the Boc group. The reaction proceeds with high conversion and excellent enantioselectivity, making it a highly reliable method.[1]

Experimental Workflow: Rh-Catalyzed Asymmetric Arylation

Caption: Workflow for Rh-catalyzed synthesis of the target compound.

Detailed Experimental Protocol: Rhodium-Catalyzed Synthesis

Step A: Asymmetric 1,4-Addition [1]

-

To a reaction vessel under an inert atmosphere (N₂ or Ar), add the rhodium catalyst, for instance, [Rh(OH)((S,S)-Bn-tfb*)]₂ (1.5 mol%).

-

Add the starting material, β-phthalimidoacrylate (1.0 equiv), and phenylboronic acid (1.5 equiv).

-

Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 10:1 ratio).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (R)-phthalimide product is typically purified by column chromatography.

Step B: Phthalimide Deprotection [1]

-

Dissolve the purified phthalimide product from Step A in ethanol.

-

Add hydrazine monohydrate (2.0-3.0 equiv).

-

Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-β-phenyl-phenylalanine, which can be used directly in the next step.

Step C: N-Boc Protection [3][4]

-

Dissolve the crude amino acid from Step B in a mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 equiv) to adjust the pH to ~10.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the aqueous layer to pH 2-3 with a cold solution of potassium hydrogen sulfate.[4]

-

Extract the final product, (R)-N-(Boc)-β-phenyl-phenylalanine, with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, which can be further purified by crystallization.

| Parameter | Typical Value | Source |

| Catalyst Loading | 1.5 - 3.0 mol% | [1] |

| Yield (1,4-Addition) | ~90% | [1] |

| Enantiomeric Excess (ee) | >99% | [1] |

| Overall Yield | 75-85% | [1] |

Part 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a foundational and highly reliable strategy in asymmetric synthesis.[5] The auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction before being cleaved and recycled. Pseudoephedrine and Evans oxazolidinones are common choices for this purpose.[6][7]

Core Principle: Diastereoselective Alkylation

In this approach, a chiral auxiliary, such as (R,R)-pseudoephedrine, is first converted into an amide with a suitable carboxylic acid derivative. This chiral amide is then deprotonated to form a rigid, chelated enolate. The steric bulk of the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (in this case, a benzylating agent) to approach from the less hindered face. This results in a highly diastereoselective alkylation. Finally, the auxiliary is cleaved to release the chiral β-amino acid.[6]

Experimental Workflow: Pseudoephedrine Auxiliary Method

Caption: Multi-step synthesis using a chiral auxiliary.

Detailed Experimental Protocol: Chiral Auxiliary Method

Step A: Amide Formation

-

Couple N-protected β-alanine with (R,R)-pseudoephedrine using a standard peptide coupling reagent (e.g., DCC, EDC) to form the chiral amide.

-

Purify the resulting amide by column chromatography.

Step B: Diastereoselective Alkylation [6]

-

Dissolve the chiral amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) and allow the mixture to stir for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide (1.5 equiv) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to 0 °C over 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography to isolate the desired diastereomer.

Step C: Auxiliary Cleavage and Boc Protection

-

Cleave the auxiliary from the alkylated product. A common method is hydrolysis with lithium hydroxide (LiOH) in a THF/water mixture, which yields the carboxylic acid.

-

Following workup, the resulting amino acid can be directly subjected to the N-Boc protection protocol as described in Part 1, Step C.

| Parameter | Typical Value | Source |

| Diastereomeric Ratio (dr) | >95:5 | [6] |

| Yield (Alkylation) | 70-85% | [6] |

| Auxiliary Recovery | >90% | [6] |

Part 3: Biocatalytic Synthesis

Biocatalysis offers an environmentally friendly and often highly selective alternative to traditional chemical synthesis.[1][2] Enzymes operate under mild conditions (aqueous media, room temperature) and can exhibit exquisite enantio- and regioselectivity.

Core Principle: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful biocatalytic strategy. It involves using an enzyme that selectively reacts with only one enantiomer of a racemic mixture. For the synthesis of (R)-β-phenyl-phenylalanine, a lipase can be used to selectively hydrolyze the ester of the (R)-enantiomer from a racemic mixture of β-phenyl-phenylalanine esters. The enzyme, such as Lipase B from Candida antarctica (CAL-B), will only accept the (R)-ester as a substrate, leaving the (S)-ester unreacted.[1] This allows for the separation of the desired (R)-acid from the unreacted (S)-ester.

Experimental Workflow: Lipase-Mediated Kinetic Resolution

Caption: Biocatalytic kinetic resolution workflow.

Detailed Experimental Protocol: Kinetic Resolution[1]

-

Prepare a racemic mixture of the methyl or ethyl ester of β-phenyl-phenylalanine using standard esterification methods.

-

Suspend the racemic ester in a phosphate buffer solution (pH ~7.0).

-

Add the lipase (e.g., immobilized CAL-B). The reaction is often performed at a slightly elevated temperature (e.g., 50 °C) to increase the reaction rate.[1]

-

Stir the suspension for 24-48 hours. Monitor the reaction progress by chiral HPLC to track the formation of the (R)-acid and the consumption of the (R)-ester. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

-

Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be recycled).

-

Acidify the aqueous solution to pH 2 with HCl to protonate the carboxylic acid.

-

Extract the unreacted (S)-ester with an organic solvent like ethyl acetate.

-

The aqueous layer now contains the desired (R)-β-phenyl-phenylalanine. This can be isolated or directly subjected to the N-Boc protection protocol (Part 1, Step C).

| Parameter | Theoretical Max. Yield | Enantiomeric Excess (ee) | Source |

| (R)-β-Phenyl-phenylalanine | 50% | >99% | [1] |

Conclusion

The synthesis of enantiomerically pure (R)-N-(Boc)-β-phenyl-phenylalanine can be successfully achieved through several distinct and robust strategies.

-

Rhodium-catalyzed asymmetric conjugate addition stands out for its high efficiency and exceptional enantioselectivity, making it ideal for scalable production.

-

Chiral auxiliary-mediated synthesis offers a classic, reliable, and predictable method for achieving high diastereoselectivity, though it requires additional steps for auxiliary attachment and removal.

-

Biocatalytic kinetic resolution provides a green and highly specific route, operating under mild conditions to yield products with excellent enantiopurity, albeit with a theoretical maximum yield of 50%.

The choice of method will depend on the specific requirements of the research or development program, including scalability, cost of reagents and catalysts, and available equipment. Each of the detailed protocols in this guide provides a validated pathway for researchers and drug development professionals to access this valuable chiral building block.

References

-

Myers, A. G., et al. (1997). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Available at: [Link]

- AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON.

-

Bousquet, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- Kim, B., et al. (2012). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron.

-

Bousquet, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. Available at: [Link]

-

D'Acquarica, I., et al. (2001). A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines. PubMed. Available at: [Link]

- Palomo, C., et al. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry.

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.

- Jian, J-H., et al. (2019).

-

Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

- Rutjes, F. P. J. T., et al. (2002). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step.

- Speciale, A. C. (n.d.). The Chemical Properties and Synthesis of Boc-L-2-F-Phenylalanine.

-

Wang, J., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications. Available at: [Link]

-

Wang, J., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed. Available at: [Link]

- Soloshonok, V. A., et al. (2001). Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides.

- Lee, K-Y., et al. (2005). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society.

-

Pozdnev, V. F. (1998). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. Available at: [Link]

-

Bednar, D., et al. (2022). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine. Available at: [Link]

- D'Andrea, P., et al. (2003). Enantioselective Synthesis of a Phenylalanine Library Containing Alkyl Groups on the Aromatic Moiety: Confirmation of Stereostructure by X-Ray Analysis.

-

Liu, R., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. Available at: [Link]

- Frost, C. G., et al. (2003). Synthesis of Functionalised Phenylalanines Using Rhodium Catalysis in Water.

- Frost, C. G., et al. (2003). Synthesis of functionalised phenylalanines using rhodium catalysis in water.

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]

Boc-D-Ala(3,3-diphenyl)-OH molecular weight

An In-depth Technical Guide to the Molecular Weight of Boc-D-Ala(3,3-diphenyl)-OH

Executive Summary

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-3,3-diphenyl-D-alanine, commonly abbreviated as Boc-D-Ala(3,3-diphenyl)-OH. As a crucial building block in synthetic organic chemistry, particularly in peptide synthesis and drug discovery, a precise understanding of its fundamental physicochemical properties is paramount. This document details the molecular weight of the compound, its structural basis, and provides a validated experimental protocol for its empirical determination using mass spectrometry. The content is structured to support researchers, scientists, and drug development professionals in leveraging this compound with a high degree of confidence and technical accuracy.

Introduction: The Significance of a Chiral Building Block

Boc-D-Ala(3,3-diphenyl)-OH is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates two key features: the tert-butoxycarbonyl (Boc) protecting group and a D-alanine core modified with two phenyl groups at the β-carbon. The Boc group provides a stable, acid-labile protecting moiety for the α-amine, a cornerstone of the Boc strategy for solid-phase peptide synthesis (SPPS)[]. The bulky, hydrophobic diphenylalanine side chain introduces unique conformational constraints into peptide backbones, making it a valuable tool for designing peptidomimetics, enzyme inhibitors, and other bioactive compounds with enhanced stability and specific binding properties.[2][3].

Accurate knowledge of the molecular weight is the most fundamental requirement for any quantitative work, including stoichiometric calculations for synthesis, preparation of standard solutions, and definitive compound identification via analytical techniques like mass spectrometry. This guide serves as an authoritative resource for this critical parameter.

Physicochemical Characterization

The identity and purity of Boc-D-Ala(3,3-diphenyl)-OH are defined by a distinct set of physicochemical properties. These parameters are essential for quality control, reaction setup, and analytical interpretation.

Core Properties

A summary of the essential quantitative data for Boc-D-Ala(3,3-diphenyl)-OH is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₃NO₄ | [2][3][4][5] |

| Average Molecular Weight | 341.40 g/mol | [4][6][7] |

| Monoisotopic Mass | 341.16270821 Da | [5] |

| CAS Number | 143060-31-5, 117027-46-0 | [2][4][5][6] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 154-159 °C | [2] |

| Purity (Typical) | ≥ 99% (HPLC) | [2] |

Note on CAS Numbers: Multiple CAS numbers are reported in the literature for this compound. Researchers should verify the specific identifier associated with their source material.

Structural Basis of Molecular Weight

The molecular weight of 341.40 g/mol is derived directly from its molecular formula, C₂₀H₂₃NO₄. A breakdown of the atomic contributions is as follows:

-

Carbon (C): 20 atoms × 12.011 g/mol = 240.22 g/mol

-

Hydrogen (H): 23 atoms × 1.008 g/mol = 23.184 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

-

Total Average Molecular Weight: 341.407 g/mol

The monoisotopic mass of 341.1627 Da represents the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O) and is the value of primary importance in high-resolution mass spectrometry.

Experimental Verification of Molecular Weight by Mass Spectrometry

While the theoretical molecular weight is a calculated value, empirical verification is a cornerstone of trustworthy science. Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for determining the molecular weight of non-volatile, polar molecules like Boc-D-Ala(3,3-diphenyl)-OH.

Principle of ESI-MS

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. The sample solution is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These gas-phase ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For Boc-D-Ala(3,3-diphenyl)-OH, we expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Detailed Experimental Protocol

Objective: To accurately determine the molecular weight of Boc-D-Ala(3,3-diphenyl)-OH using High-Resolution ESI-MS.

Materials:

-

Boc-D-Ala(3,3-diphenyl)-OH sample

-

HPLC-grade Methanol (MeOH)

-

Formic Acid (FA), LC-MS grade

-

Calibrant solution (e.g., Sodium Formate)

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Boc-D-Ala(3,3-diphenyl)-OH.

-

Dissolve the sample in 1 mL of MeOH to create a 1 mg/mL stock solution. If solubility is an issue, DMSO can be used, followed by dilution in MeOH[4][7].

-

Prepare a working solution for infusion by diluting the stock solution 1:100 in 50:50 MeOH/Water containing 0.1% Formic Acid. This brings the final concentration to approximately 10 µg/mL. Causality: The acidic mobile phase promotes protonation, enhancing the signal for the [M+H]⁺ ion in positive ion mode.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's protocol using a suitable calibrant mixture. Trustworthiness: Calibration ensures the mass accuracy of the measurement is within acceptable limits (typically < 5 ppm).

-

-

Mass Spectrometer Setup (Positive Ion Mode):

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 – 4.5 kV

-

Drying Gas (N₂) Flow: 8 – 12 L/min

-

Drying Gas Temperature: 300 – 350 °C

-

Nebulizer Pressure: 30 – 45 psi

-

Mass Range: 100 – 500 m/z

-

Data Acquisition: Profile mode for high resolution

-

-

Sample Analysis:

-

Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Allow the signal to stabilize for 1-2 minutes.

-

Acquire data for 2-3 minutes to obtain a high-quality averaged spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

The expected m/z for [M+H]⁺ is the monoisotopic mass plus the mass of a proton: 341.1627 + 1.0073 = 342.1700.

-

Compare the experimentally observed m/z value with the theoretical value. The mass error should be less than 5 ppm.

-

The molecular weight is confirmed by subtracting the mass of the proton from the measured m/z of the singly charged ion.

-

Visualization of Experimental Workflow

The logical flow of the ESI-MS protocol can be visualized as follows:

Caption: Workflow for MW confirmation of Boc-D-Ala(3,3-diphenyl)-OH.

Applications in Research and Drug Development

The utility of Boc-D-Ala(3,3-diphenyl)-OH stems from its unique structural characteristics, which are exploited in several areas of advanced chemical research.

-

Peptide Synthesis: It serves as a protected building block for introducing unnatural amino acids into peptide chains.[2][3] The Boc group allows for selective deprotection without affecting other sensitive parts of the molecule, a critical requirement for synthesizing complex peptides.[2] The diphenylalanine moiety can induce β-turn or helical conformations, which are often essential for biological activity.

-

Drug Development: This compound is a crucial intermediate in the synthesis of novel therapeutics. Its incorporation can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. It is particularly valuable in the fields of oncology and neurology, where peptide-based drugs are designed for high target specificity.[2][3]

-

Biochemical Research: Researchers use peptides containing this residue to probe protein-protein interactions and study enzyme mechanisms, providing insights into metabolic pathways and disease processes.[2]

Conclusion

Boc-D-Ala(3,3-diphenyl)-OH is a specialized amino acid derivative with a theoretical molecular weight of 341.40 g/mol and a monoisotopic mass of 341.1627 Da. This fundamental property, rooted in its C₂₀H₂₃NO₄ molecular formula, is readily verifiable using standard high-resolution mass spectrometry techniques. An accurate understanding and empirical confirmation of its molecular weight are indispensable for its effective application in peptide synthesis, drug discovery, and biochemical research, ensuring the reliability and reproducibility of scientific outcomes.

References

-

Boc-D-Ala(3,3-diphenyl)-OH, 97% Purity, C20H23NO4, 25 grams. CP Lab Safety. [Link]

-

Boc-D-3,3-Diphenylalanine | C20H23NO4 | CID 7019136. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Stereochemical Integrity of Boc-D-3,3-Diphenylalanine

Abstract

N-tert-butoxycarbonyl-D-3,3-diphenylalanine (Boc-D-3,3-diphenylalanine) is a non-proteinogenic amino acid derivative of paramount importance in modern medicinal chemistry and peptide synthesis. Its unique gem-diphenyl structure at the β-carbon introduces significant conformational constraints and hydrophobicity into peptide scaffolds, properties that are leveraged to enhance metabolic stability, receptor binding affinity, and overall therapeutic efficacy.[1] The biological activity of peptides incorporating this moiety is critically dependent on its absolute stereochemistry. The presence of the undesired L-enantiomer can lead to diastereomeric impurities in the final peptide, drastically altering its three-dimensional structure and potentially leading to diminished efficacy or off-target effects.[2][3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to ascertain and validate the chiral identity and enantiomeric purity of this compound, ensuring the stereochemical integrity of this critical building block.

The Imperative of Chirality in Pharmaceutical Sciences

In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of biological function. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. A racemic mixture, containing equal parts of two enantiomers, may effectively contain two different substances from a pharmacological perspective.[3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable toxicity.[3]

This compound is a quintessential example of a chiral building block where stereochemical purity is non-negotiable. It is frequently incorporated into peptide-based drug candidates, particularly in the fields of oncology and neurology, using techniques like Solid-Phase Peptide Synthesis (SPPS).[4][5][6] The "D" configuration is specifically chosen to design peptides with unnatural conformations that can resist enzymatic degradation and adopt specific secondary structures necessary for potent target engagement. Therefore, robust analytical methodologies to confirm the absolute configuration and quantify enantiomeric excess are fundamental to quality control and regulatory compliance.

Molecular Profile and Physicochemical Properties

This compound is formally known as (R)-2-[(tert-butoxycarbonyl)amino]-3,3-diphenylpropanoic acid. The "D" designation in amino acid nomenclature corresponds to the (R) configuration at the α-carbon according to Cahn-Ingold-Prelog priority rules.

Caption: Molecular structure of this compound with the chiral center (Cα) marked.

A comparison of the key physicochemical properties of the D- and L-enantiomers underscores the importance of chiroptical methods for their differentiation. While properties like molecular weight and melting point are identical, their interaction with plane-polarized light is equal and opposite.

| Property | This compound | Boc-L-3,3-diphenylalanine |

| Synonym | (R)-N-(Boc)-β-phenyl-phenylalanine[4] | (S)-N-(Boc)-β-phenyl-phenylalanine[5] |

| CAS Number | 117027-46-0[4][7] | 138662-63-2[5][8] |

| Molecular Formula | C₂₀H₂₃NO₄[4] | C₂₀H₂₃NO₄[5] |

| Molecular Weight | 341.4 g/mol [4] | 341.4 g/mol [5] |

| Appearance | White crystalline powder[4] | White powder[5] |

| Melting Point | 154-159 °C[4] | Not consistently reported |

| Specific Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH)[4] | [α]D = +37 ± 2º (c=1 in MeOH)[5] |

Core Methodologies for Chiral Integrity Verification

A dual-pronged analytical approach is essential for the comprehensive characterization of this compound. Polarimetry serves to confirm the absolute configuration (the "D" identity), while chiral HPLC is the definitive method for quantifying the enantiomeric purity (the percentage of the D-enantiomer relative to the L-enantiomer).

Polarimetry: The Foundational Chiral Assay

Expertise & Experience: Polarimetry is a classical, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are intrinsic properties of an enantiomer. For this compound, a negative rotation (levorotatory) is the expected experimental outcome, confirming its identity. A positive rotation would immediately indicate the presence of the incorrect L-enantiomer as the major component.

Trustworthiness: The self-validating nature of this protocol lies in the consistency of the measurement and its comparison against a well-established literature value. The specific rotation is a physical constant; therefore, a properly calibrated instrument and carefully prepared sample should yield a result within the expected range.

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in a 10 mL volumetric flask using HPLC-grade methanol to achieve a concentration (c) of 1 g/100 mL. Ensure the sample is fully dissolved.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (methanol) to set the zero point.

-

Measurement: Rinse a 1-decimeter (l = 1 dm) polarimetry cell with the sample solution, then fill it, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the cell in the polarimeter and record the observed optical rotation (α) at the sodium D-line (589 nm) and a controlled temperature (typically 20-25 °C).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

-

Where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

-

-

Verification: Compare the calculated specific rotation to the literature value of -35 ± 2º.[4] A result within this range provides strong evidence of the correct D-absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Expertise & Experience: Chiral HPLC is the most powerful and widely used technique for separating and quantifying enantiomers. The causality of the separation lies in the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP) packed within the column. For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), have demonstrated exceptional resolving power.[2][9] The choice of a reversed-phase mobile system is typically effective for t-Boc protected amino acids, providing robust and reproducible separation.[9][10]

Trustworthiness: This protocol is self-validating through the use of a racemic standard (a 50:50 mixture of D and L enantiomers) to confirm the elution order and the system's ability to resolve the two peaks. The method's performance is confirmed when the racemic standard shows two well-separated peaks of equal area, providing confidence in the quantification of any minor enantiomeric impurity in the test sample.

Caption: Standard workflow for chiral HPLC analysis to determine enantiomeric purity.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Chromatographic Conditions:

-

Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size (or equivalent teicoplanin-based CSP).[2]

-

Mobile Phase: A starting point for method development is 20 mM ammonium acetate in methanol/water (90:10, v/v), adjusted to pH 6.0.[2] The exact ratio may need optimization to achieve baseline resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Test Sample: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Racemic Standard: Prepare a 1 mg/mL solution of a racemic (DL) standard of Boc-3,3-diphenylalanine to determine the retention times of both enantiomers and verify resolution.

-

-

Analysis Procedure:

-

Inject the racemic standard to establish the retention times for the D- and L-enantiomers.

-

Inject the test sample.

-

Identify the major peak corresponding to the D-enantiomer and any minor peak corresponding to the L-enantiomer based on the retention times from the racemic standard run.

-

-

Data Interpretation and Calculation:

-

Calculate the enantiomeric excess (% ee) using the peak areas from the chromatogram: % ee = [(AreaD - AreaL) / (AreaD + AreaL)] x 100 [11]

-

A purity of ≥99% by HPLC, as often specified, corresponds to an enantiomeric excess of ≥98% ee.

-

Impact on Drug Development and Peptide Synthesis

The incorporation of this compound is a deliberate design choice in peptide chemistry. The bulky gem-diphenyl groups restrict the rotational freedom around the Cα-Cβ bond, forcing the peptide backbone into specific conformations. This pre-organization can significantly enhance binding to a biological target by reducing the entropic penalty of binding.[1] Furthermore, the use of a D-amino acid provides steric shielding against proteolytic enzymes, which are evolved to recognize L-amino acid residues, thereby increasing the in-vivo half-life of the peptide therapeutic.[12] These benefits are only realized when the stereochemical integrity of the building block is assured.

Conclusion

Verifying the chirality of this compound is a critical quality control step in the synthesis of advanced peptides and pharmaceuticals. It is not merely an analytical exercise but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. This guide outlines a robust, two-part strategy: using polarimetry to confirm the correct (R) or "D" absolute configuration and employing chiral HPLC as the definitive method to quantify enantiomeric purity with high precision. By adhering to these validated protocols, researchers and drug developers can proceed with confidence, knowing their chiral building blocks meet the stringent stereochemical demands of modern therapeutic design.

References

-

The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-